molecular formula C8H13NO2 B13170951 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one

Katalognummer: B13170951
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: ZMYCQGHIYJHILO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Analyse Chemischer Reaktionen

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Although not widely used in industrial applications, it serves as a reference compound in analytical chemistry and quality control.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-(4-methoxypyrrolidin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h3,6-7,9H,1,4-5H2,2H3

InChI-Schlüssel

ZMYCQGHIYJHILO-UHFFFAOYSA-N

Kanonische SMILES

COC1CC(NC1)C(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.